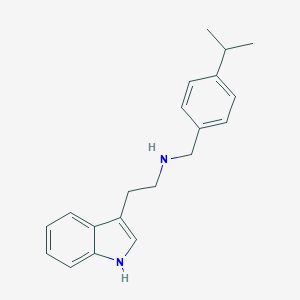![molecular formula C18H16N2O3 B271871 3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B271871.png)
3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyridylmethyl group, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridylmethylamine with 5-formyl-2-furancarboxylic acid under specific conditions to form an intermediate, which is then further reacted with benzoic acid derivatives to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(5-{[(Pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoic acid derivatives: Compounds with slight modifications to the pyridylmethyl, furan, or benzoic acid groups.
Other pyridylmethyl derivatives: Compounds with similar pyridylmethyl groups but different core structures.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O3 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
3-[5-[(pyridin-3-ylmethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c21-18(22)15-5-1-4-14(9-15)17-7-6-16(23-17)12-20-11-13-3-2-8-19-10-13/h1-10,20H,11-12H2,(H,21,22) |
InChI Key |
BQNCTJWJLIVREX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(O2)CNCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Oxolan-2-ylmethyl)({[3-(pyrimidin-2-yloxy)phenyl]methyl})amine](/img/structure/B271788.png)
![N-(1-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271789.png)
![2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol](/img/structure/B271791.png)
![4-Chloro-3-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271793.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271794.png)
![N-[(5-phenylfuran-2-yl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271831.png)

![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}butan-1-ol](/img/structure/B271858.png)
![2-{2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B271859.png)
![3-(5-{[(4-Fluorobenzyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271860.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE](/img/structure/B271866.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![({1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)[2-(MORPHOLIN-4-YL)ETHYL]AMINE](/img/structure/B271870.png)
